Xanthommatin

描述

属性

IUPAC Name |

11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHWTNCEYYDRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131062 |

Source

|

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-58-4 |

Source

|

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthommatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthommatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Xanthommatin in Insect Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin, a prominent member of the ommochrome family of pigments, plays a crucial and multifaceted role in insect physiology. Derived from the oxidative metabolism of tryptophan, this phenoxazinone-based compound is not merely a coloring agent but also a significant player in vision, redox homeostasis, and immune defense. This technical guide provides an in-depth exploration of the biological functions of this compound in insects, detailing its biosynthesis, physiological roles, and methods for its study. Quantitative data on its distribution and activity are summarized, and detailed experimental protocols for its extraction and analysis are provided. Furthermore, key pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its complex biology. This document is intended to serve as a comprehensive resource for researchers in entomology, biochemistry, and pharmacology, as well as for professionals in drug development interested in novel bioactive compounds.

Introduction

Ommochromes are a class of pigments derived from the kynurenine (B1673888) pathway of tryptophan metabolism and are widely distributed among invertebrates. In insects, these pigments are responsible for a diverse array of colors, ranging from yellows and reds to browns and blacks. Among the ommochromes, this compound is one of the most extensively studied. It is a yellow-brown pigment that can be reduced to a red form, dihydro-xanthommatin. Beyond its role in coloration, this compound is increasingly recognized for its vital physiological functions, including its action as a screening pigment in compound eyes, an antioxidant, and a potential modulator of the immune response. Understanding the intricate roles of this compound can provide insights into insect adaptation and evolution and may offer avenues for the development of novel insecticides or therapeutic agents.

Biosynthesis of this compound

This compound synthesis is an extension of the tryptophan metabolic pathway. The initial steps involve the conversion of tryptophan to 3-hydroxykynurenine. This precursor is then transported into specialized pigment granules called ommochromasomes, where the final steps of this compound synthesis occur. A key, unstable intermediate in this process is uncyclized this compound, which is formed by the oxidative dimerization of two molecules of 3-hydroxykynurenine. This intermediate then cyclizes to form the stable this compound molecule. The entire biosynthetic pathway is a cascade of enzymatic and potentially non-enzymatic reactions, with several genes, such as vermilion, cinnabar, and cardinal, being identified in Drosophila melanogaster as crucial for this process.

Figure 1: Biosynthetic pathway of this compound from tryptophan.

Biological Roles of this compound

Pigmentation and Vision

The most apparent role of this compound is in providing coloration to various insect tissues, including the eyes, epidermis, and Malpighian tubules. In the compound eyes of many insects, this compound acts as a screening pigment, absorbing stray light and thereby enhancing visual acuity. The ratio of the oxidized (yellow-brown) to the reduced (red) form of this compound can vary, influencing the precise eye color. This light-filtering property is crucial for protecting the photoreceptor cells from photodamage.

Antioxidant Activity

This compound and other ommochromes have demonstrated significant antioxidant properties. They can scavenge free radicals, thereby mitigating oxidative stress within the insect's body. This antioxidant capacity is believed to be a crucial protective mechanism, especially in tissues with high metabolic activity or those exposed to environmental stressors. The phenoxazinone core of the this compound molecule is thought to be responsible for its ability to donate electrons and neutralize reactive oxygen species.

Immune Response

Emerging evidence suggests that this compound and its precursors in the kynurenine pathway may play a role in the insect immune system. The production of these compounds can be upregulated in response to infection. While the precise mechanisms are still under investigation, it is hypothesized that the antioxidant properties of this compound could help to mitigate the oxidative damage associated with the immune response. Furthermore, intermediates in the pathway may have direct or indirect effects on pathogen growth and immune signaling.

Quantitative Data on this compound

The concentration of this compound can vary significantly between insect species, developmental stages, and tissues. The following table summarizes available quantitative data from the literature.

| Insect Species | Tissue/Condition | Compound Measured | Concentration/Activity | Reference |

| Drosophila melanogaster (wild type) | Head | This compound | ~1.2 µ g/head | |

| Drosophila melanogaster (brown mutant) | Head | This compound | Not detectable | |

| Hermetia illucens (Black Soldier Fly) | Eyes | Ommochromes | High antioxidant activity | |

| Dosidicus gigas (Jumbo Squid) Skin | Methanol-HCl extract | This compound derivatives | IC50 (DPPH assay) of most active fraction: not specified | |

| Synthesized Ommatins | - | Decarboxylated this compound | Highest antioxidant activity (ORAC assay) | |

| Synthesized Ommatins | - | This compound | Moderate antioxidant activity (ORAC assay) | |

| Synthesized Ommatins | - | Uncyclized this compound | Lowest antioxidant activity (ORAC assay) |

Experimental Protocols

Extraction of this compound from Insect Tissues

This protocol describes a general method for the extraction of this compound from insect tissues, optimized to minimize degradation.

Materials:

-

Insect tissue (e.g., heads, whole bodies)

-

Acidified methanol (B129727) (0.5% HCl, v/v) or acidified butanol (1% HCl, v/v)

-

Microcentrifuge tubes

-

Homogenizer (e.g., bead beater or manual pestle)

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Weigh a known amount of insect tissue and place it in a microcentrifuge tube.

-

Add 500 µL of ice-cold acidified methanol (or butanol) per 10 mg of tissue.

-

Homogenize the tissue thoroughly on ice until no solid particles are visible.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted this compound.

-

For spectrophotometric quantification, measure the absorbance of the supernatant at 440 nm.

-

For HPLC analysis, the supernatant can be directly injected or dried down and reconstituted in a suitable mobile phase.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.

Procedure:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject 10-20 µL of the extracted sample or standard.

-

Run the HPLC method and monitor the absorbance at 440 nm.

-

Identify the this compound peak based on the retention time of the standard.

-

Integrate the peak area of the this compound peak in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Figure 2: General experimental workflow for this compound analysis.

Conclusion

This compound is a biologically significant molecule in insects, with functions extending far beyond simple pigmentation. Its roles in vision, antioxidant defense, and potentially immunity highlight its importance in insect physiology and adaptation. The methods outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this and other ommochromes. Future research should focus on elucidating the precise mechanisms of its antioxidant and immune-modulatory actions, as well as exploring its potential for biotechnological and pharmaceutical applications. The continued study of this compound promises to yield valuable insights into the complex interplay between metabolism, physiology, and the environment in the insect world.

The Xanthommatin Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Cascade from Tryptophan to a Key Ommochrome Pigment

This technical guide provides a comprehensive overview of the xanthommatin biosynthesis pathway, a crucial branch of tryptophan metabolism responsible for the production of ommochrome pigments. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical intricacies, quantitative aspects, and experimental methodologies associated with this pathway. A thorough understanding of this metabolic route is essential for investigations into insect physiology, neurobiology, and the development of novel therapeutic agents targeting the kynurenine (B1673888) pathway.

Introduction to the this compound Biosynthesis Pathway

The synthesis of this compound from the essential amino acid L-tryptophan is a multi-step enzymatic process. This pathway is a significant route for tryptophan catabolism, particularly in invertebrates where this compound and related ommochromes function as screening pigments in the compound eyes and contribute to body coloration.[1][2] The pathway begins with the oxidative cleavage of the indole (B1671886) ring of tryptophan and proceeds through several key intermediates, ultimately leading to the formation of the phenoxazinone chromophore of this compound.[2][3]

Core Enzymatic Steps and Intermediates

The conversion of tryptophan to this compound is catalyzed by a series of enzymes, each playing a critical role in the transformation of its respective substrate. The primary enzymes and intermediates are detailed below.

Tryptophan 2,3-Dioxygenase (TDO)

The first and rate-limiting step in the kynurenine pathway is the oxidation of L-tryptophan to N-formylkynurenine.[4][5] This reaction is catalyzed by the heme-containing enzyme Tryptophan 2,3-dioxygenase (TDO).[4][6]

-

Substrate: L-Tryptophan

-

Product: N-formyl-L-kynurenine

Kynurenine Formamidase (KFase)

N-formylkynurenine is subsequently hydrolyzed by kynurenine formamidase to yield kynurenine.[2]

-

Substrate: N-formyl-L-kynurenine

-

Product: L-Kynurenine

Kynurenine 3-Monooxygenase (KMO)

L-kynurenine is then hydroxylated at the 3-position of the aromatic ring by kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme, to produce 3-hydroxykynurenine.[7] This is a critical branch point in the kynurenine pathway, as the product, 3-hydroxykynurenine, is a direct precursor to this compound.[7]

-

Substrate: L-Kynurenine

-

Cofactor: NADPH[7]

-

Product: 3-Hydroxy-L-kynurenine

Formation of Uncyclized this compound

Two molecules of 3-hydroxykynurenine undergo oxidative condensation to form a labile intermediate known as uncyclized this compound.[3][8] This step is thought to be a key precursor stage to the final cyclized pigment.[3]

-

Substrate: 3-Hydroxy-L-kynurenine (2 molecules)

-

Product: Uncyclized this compound

Phenoxazinone Synthetase and Cyclization to this compound

The final step involves the intramolecular cyclization and oxidation of uncyclized this compound to form the stable, pigmented this compound.[3][8] This terminal synthesis is catalyzed by phenoxazinone synthetase.[9][10] In some organisms, this final oxidation may also occur non-enzymatically.[1]

-

Substrate: Uncyclized this compound

-

Product: this compound

Quantitative Data

This section summarizes key quantitative data related to the this compound biosynthesis pathway, including enzyme kinetics and reported metabolite concentrations.

Enzyme Kinetic Parameters

| Enzyme | Organism/System | Substrate | K_m_ | V_max_ | k_cat_ | Notes |

| Tryptophan 2,3-Dioxygenase (TDO) | Xanthomonas campestris | L-Tryptophan | 4.1 µM (ferrous heme) | - | - | Affinity for L-Tryptophan increases significantly with a reduced heme iron.[11] |

| Tryptophan 2,3-Dioxygenase (TDO) | Xanthomonas campestris | L-Tryptophan | 3.8 mM (ferric heme) | - | - | [11] |

| Kynurenine 3-Monooxygenase (KMO) | Human (recombinant) | L-Kynurenine | 148.6 ± 20.5 µM | - | - | |

| Kynurenine 3-Monooxygenase (KMO) | Human (recombinant) | NADPH | 6.8 ± 1.2 µM | - | - | [12] |

| Kynurenine 3-Monooxygenase (KMO) | Human | L-Kynurenine | 24.1 µM, 2 µM, 78 µM | 8.5 µmol/min/mg | 0.24 sec⁻¹ | Values vary across different studies and conditions.[13] |

| Phenoxazinone Synthase (mimic) | Cobalt(III) complex | o-Aminophenol | - | - | 2.83 x 10⁴ h⁻¹ | This is a biomimetic system, not the native enzyme.[14] |

| Phenoxazinone Synthase (mimic) | Oxidovanadium(V) complex | o-Aminophenol | 6.87 x 10⁻⁴ M | 28.3 x 10⁻⁹ M s⁻¹ | - | Biomimetic system.[15] |

Metabolite Concentrations

| Metabolite | Biological Matrix | Organism/Condition | Concentration Range |

| Tryptophan | Human Plasma | - | 43.7 - 1790 ng/mL[16] |

| Kynurenine | Human Plasma | - | 43.7 - 1790 ng/mL[16] |

| 3-Hydroxykynurenine | Human Plasma | - | 1.9 - 47 ng/mL[16] |

| Kynurenic Acid | Human Plasma | - | 1.9 - 14 ng/mL[16] |

| Xanthurenic Acid | Human Plasma | - | 1.2 - 68.1 ng/mL[16] |

| Anthranilic Acid | Human Plasma | - | 0.5 - 13.4 ng/mL[16] |

| 3-Hydroxyanthranilic Acid | Human Plasma | - | 3.2 - 10.7 ng/mL[16] |

| Quinolinic Acid | Human Plasma | - | 39 - 180 ng/mL[16] |

| Nicotinamide | Human Plasma | - | 21.1 - 147.3 ng/mL[16] |

| Picolinic Acid | Human Plasma | - | 3.2 - 49.4 ng/mL[16] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway are provided below.

Quantification of Tryptophan and Kynurenine Pathway Metabolites by HPLC

This protocol describes a general method for the simultaneous quantification of tryptophan and its major metabolites using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection.[17]

4.1.1. Materials

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with UV and fluorescence detectors

-

Mobile Phase A: 10 mM Sodium dihydrogen phosphate (B84403), pH adjusted to 2.8

-

Mobile Phase B: Methanol (B129727)

-

Acetonitrile

-

Perchloric acid (PCA)

-

Standard solutions of tryptophan and kynurenine pathway metabolites

-

Biological samples (e.g., tissue homogenates, plasma, cell culture supernatant)

4.1.2. Sample Preparation (Tissue)

-

Homogenize tissue samples in ice-cold 0.4 M perchloric acid.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered supernatant into the HPLC system.

4.1.3. Chromatographic Conditions

-

Column: Reversed-phase C18

-

Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 73:27 v/v).[17]

-

Flow Rate: 1.4 mL/min[17]

-

Column Temperature: 40°C[17]

-

Injection Volume: 20 µL

-

Detection:

-

UV Detector: 220 nm for general detection of metabolites.[17]

-

Fluorescence Detector:

-

Tryptophan: Excitation ~285 nm, Emission ~365 nm

-

Kynurenine: Excitation ~365 nm, Emission ~480 nm

-

Kynurenic Acid: Excitation ~344 nm, Emission ~388 nm

-

-

4.1.4. Quantification

-

Generate standard curves for each analyte by injecting known concentrations.

-

Calculate the concentration of each metabolite in the samples by comparing their peak areas to the corresponding standard curve.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

This protocol outlines a method to measure the enzymatic activity of KMO by quantifying the production of 3-hydroxykynurenine (3-HK).[18][19]

4.2.1. Materials

-

Cell lysates or tissue homogenates containing KMO

-

KMO Assay Buffer: 100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5

-

Assay Cocktail: 1 mM NADPH, 3 mM Glucose-6-phosphate (G6P), 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH), 100 µM L-Kynurenine in KMO Assay Buffer

-

6% Perchloric acid

-

HPLC system for 3-HK quantification (as described in 4.1)

4.2.2. Assay Procedure

-

Prepare cell lysates or tissue homogenates in KMO Assay Buffer.

-

Incubate 80 µL of the sample with 100 µL of the Assay Cocktail in a final volume of 200 µL.

-

Incubate the reaction mixture at 37°C for 2 hours.

-

For blank controls, boil the samples for 10 minutes prior to adding the assay cocktail or include a KMO inhibitor (e.g., Ro 61-8048).

-

Stop the reaction by adding 25 µL of 6% perchloric acid.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

Analyze the supernatant for 3-HK concentration using HPLC.

4.2.3. Calculation of KMO Activity

KMO activity is expressed as the amount of 3-HK produced per unit of time per milligram of protein.

In Vitro Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound from 3-hydroxykynurenine for use as a standard or for further characterization.[8][20]

4.3.1. Materials

-

3-Hydroxy-DL-kynurenine

-

Potassium ferricyanide (B76249) [K₃Fe(CN)₆]

-

1 M Hydrochloric acid (HCl)

-

Methanol

4.3.2. Synthesis Procedure

-

Dissolve 3-hydroxy-DL-kynurenine in an appropriate buffer (e.g., phosphate buffer).

-

Add an oxidizing agent, such as potassium ferricyanide, to initiate the oxidative condensation.

-

Allow the reaction to proceed for approximately 90 minutes.[20]

-

Precipitate the synthesized this compound by dropwise addition of 1 M HCl.[20]

-

Collect the precipitate by centrifugation.

-

Wash the pellet with acidified water and then with methanol to remove unreacted precursors and byproducts.

-

The resulting this compound can be solubilized in acidified methanol for analysis.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for metabolite analysis.

Caption: The enzymatic cascade of the this compound biosynthesis pathway from L-tryptophan.

Caption: A generalized experimental workflow for the quantification of tryptophan metabolites by HPLC.

References

- 1. Oxidation of 3-hydroxykynurenine to produce this compound for eye pigmentation: a major branch pathway of tryptophan catabolism during pupal development in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. scispace.com [scispace.com]

- 4. Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. The ommochrome biosynthetic pathway in Drosophila melanogaster: the head particulate phenoxazinone synthase and the developmental onset of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terminal Synthesis of this compound in DROSOPHILA MELANOGASTER. III. Mutational Pleiotropy and Pigment Granule Association of Phenoxazinone Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

Xanthommatin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthommatin is a naturally occurring pigment belonging to the ommochrome family, a class of phenoxazone-based compounds widespread among invertebrates.[1][2] It plays a crucial role in the coloration of various species, serving as a pigment in the integument and as a light filter in compound eyes.[2] Beyond its biological coloring function, this compound has garnered significant interest in the scientific community for its potent antioxidant properties and its potential applications in cosmetics and material science.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound, with a focus on data relevant to researchers and drug development professionals.

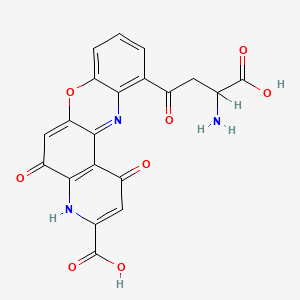

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₂₀H₁₃N₃O₈.[4] Its structure consists of a pyrido[3,2-a]phenoxazine ring system with hydroxy, carboxy, oxo, and 3-amino-3-carboxypropanoyl substituents.[4] The distinctive color of this compound and its derivatives is attributed to this complex chromophore. A key characteristic of this compound is its redox-sensitive color change; it appears yellow in its oxidized state and red in its reduced form, dihydro-xanthommatin.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its important derivatives is presented in Table 1.

| Property | This compound | Dihydro-xanthommatin | Decarboxylated this compound | Uncyclized this compound |

| Molecular Formula | C₂₀H₁₃N₃O₈ | C₂₀H₁₅N₃O₈ | C₁₉H₁₂N₂O₆ | C₂₀H₁₅N₃O₈ |

| Molecular Weight ( g/mol ) | 423.33 | 425.35 | 379.31 | 441.35 |

| Appearance | Yellow (oxidized), Red (reduced) | Red | - | - |

| Boiling Point (°C) | 720.45 (predicted)[6] | - | - | - |

| Solubility | 2,091 mg/L (predicted)[6] | - | - | - |

| UV-Vis λmax (nm) | 234, 442-470 | ~480 | 234, 390-442 | 235, 420-450 |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 4792 ± 86 (at 280 nm), 5446 ± 70 (at 470 nm) | - | 1000 ± 40 (at 280 nm), 1342 ± 73 (at 390 nm) | 6641 ± 623 (at 280 nm), 18624 ± 308 (at 430 nm) |

| Mass Spectrometry [M+H]⁺ (m/z) | 424.0786 | 425.8 | 379.8 | 442.8 |

Biosynthesis of this compound

This compound is biosynthesized from the amino acid tryptophan through the kynurenine (B1673888) pathway.[7] This metabolic process involves a series of enzymatic reactions, culminating in the formation of the phenoxazinone core of this compound. The key precursor for this compound is 3-hydroxykynurenine.[2] The biosynthetic pathway is outlined in the diagram below.

Experimental Protocols

Chemical Synthesis of this compound (In Vitro)

This protocol describes the synthesis of this compound via the oxidative dimerization of 3-hydroxykynurenine using potassium ferricyanide (B76249) as the oxidizing agent.

Materials:

-

3-hydroxykynurenine (3-OHK)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

Prepare a solution of 3-hydroxykynurenine in potassium phosphate buffer.

-

Add a solution of potassium ferricyanide dropwise to the 3-hydroxykynurenine solution while stirring.

-

Allow the reaction to proceed in the dark for approximately 90 minutes.

-

Monitor the reaction progress by observing the color change of the solution to a deep yellow/orange.

-

Precipitate the crude this compound product by acidifying the reaction mixture with hydrochloric acid.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with acidified water and then with methanol to remove unreacted starting materials and byproducts.

-

Dry the purified this compound product under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reversed-phase column

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

-

Dissolve the crude this compound in a suitable solvent (e.g., methanol with a small amount of acid).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Elute the compounds using a gradient of Solvent B, for example, from 5% to 95% over 30 minutes.

-

Monitor the elution profile at multiple wavelengths, including the characteristic absorption maxima of this compound (around 440-470 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization Techniques

-

UV-Vis Spectroscopy: Dissolve the purified this compound in a suitable solvent (e.g., DMSO or acidified methanol) and record the absorption spectrum from 200 to 700 nm. The characteristic absorption peaks for this compound are typically observed around 234 nm and 442-470 nm.[8][9]

-

Mass Spectrometry (MS): Utilize electrospray ionization (ESI) mass spectrometry in positive ion mode. The protonated molecule [M+H]⁺ for this compound is observed at m/z 424.0786.[4] Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the neutral loss of NH₃.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ with a trace of acid to improve solubility). Acquire ¹H and ¹³C NMR spectra. The aromatic protons of the phenoxazone core typically appear in the downfield region of the ¹H NMR spectrum.[3]

Experimental Workflow: In Vitro Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Biological Functions and Potential Applications

This compound exhibits a range of biological activities, with its antioxidant function being the most prominent.[3] It is an effective scavenger of free radicals, which is attributed to its ability to act as an electron and hydrogen donor.[3] This property makes it a compound of interest for applications in cosmetics and potentially as a therapeutic agent against oxidative stress-related conditions.

Studies have shown that ammonium (B1175870) this compound can boost the UVA and UVB absorption properties of conventional chemical UV filters by over 50%.[1] Importantly, it has been demonstrated to be non-mutagenic and does not exhibit endocrine-disrupting activity in vitro.[1]

Antioxidant Mechanism

The antioxidant activity of this compound is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenoxazone core and its hydroxyl and amino substituents contribute to this radical scavenging capacity.

Signaling Pathways

Currently, the primary described signaling pathway involving this compound is its own biosynthesis from tryptophan via the kynurenine pathway. While its potent antioxidant activity suggests a role in modulating cellular redox signaling, specific signaling cascades directly regulated by this compound have not been extensively elucidated in the reviewed literature. In vitro studies have shown that this compound does not act as a hormonal disruptor and does not significantly alter androgen or estrogen receptor-mediated gene expression.[1] Further research is required to explore its potential as a signaling molecule or a modulator of specific cellular signaling pathways beyond its general antioxidant effects.

Conclusion

This compound is a multifaceted natural pigment with a well-characterized chemical structure and a range of interesting physicochemical properties. Its biosynthesis from tryptophan is a key metabolic pathway in many invertebrates. The ability to synthesize and purify this compound in the laboratory, coupled with its strong antioxidant activity and UV-absorbing properties, opens up avenues for its application in various fields, including cosmetics and materials science. For drug development professionals, its lack of mutagenicity and endocrine-disrupting activity in preliminary studies is a promising feature. Further investigation into its specific interactions with cellular signaling pathways will be crucial in fully realizing its therapeutic potential.

References

- 1. Evaluation of Biologically Inspired Ammonium this compound as a Multifunctional Cosmetic Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 521-58-4 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 521-58-4 [chemicalbook.com]

- 5. Efficient Biomimetic Total Synthesis, Characterization, and Antioxidant Activity of Ommatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bioengineer.org [bioengineer.org]

- 10. biorxiv.org [biorxiv.org]

The Pivotal Role of Xanthommatin in Cephalopod Camouflage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of xanthommatin, a critical ommochrome pigment, in the remarkable camouflage capabilities of cephalopods. We will delve into the biochemical properties of this compound, its localization and role within the dynamic chromatophore organs, and the intricate signaling pathways that govern its contribution to rapid color change. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in the fields of biomaterials, neurobiology, and pharmacology.

This compound and the Cephalopod Chromatophore

Cephalopods, such as squid, octopuses, and cuttlefish, are renowned for their unparalleled ability to rapidly alter their skin coloration and patterns for camouflage, communication, and defense.[1] This extraordinary feat is primarily orchestrated by thousands of specialized neuromuscular organs called chromatophores.[2][3] Each chromatophore consists of a central pigment-containing cell, the chromatocyte, which is surrounded by radial muscle fibers.[2][4] The contraction and relaxation of these muscles, under direct neural control from the brain, stretch and retract the pigment sac, thereby modulating the amount of light absorbed and reflected by the skin.[2][4]

The vibrant colors displayed by cephalopod chromatophores are largely due to a class of pigments known as ommochromes, with this compound and its derivatives being key components.[5] this compound is a phenoxazone pigment derived from the amino acid tryptophan via the kynurenine (B1673888) pathway.[3] It is responsible for the yellow to red and brown hues observed in various chromatophores.[2] The pigment is not free within the chromatocyte but is packaged into nanostructured granules.[6] The arrangement and density of these this compound-containing granules within the expanding and retracting chromatophore are fundamental to the animal's ability to produce a diverse and dynamic array of colors and patterns.

Quantitative Data on this compound and Related Compounds

The optical properties of this compound and its derivatives are central to their function in camouflage. The following table summarizes key quantitative data gathered from spectrophotometric and mass spectrometric analyses of these compounds.

| Compound | Molecular Weight (Da) | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent/Conditions |

| This compound | 424.35 | 425-440 | 5446 ± 70 | Methanol-HCl, DMSO |

| Decarboxylated this compound | 379.33 | ~410-430 | 1342 ± 73 | Methanol-HCl, DMSO |

| Dihydro-xanthommatin | 426.37 | Not reported | Not reported | Reduced form of this compound |

Signaling Pathways Controlling Chromatophore Function

The expansion and retraction of chromatophores are under precise neural control, involving a sophisticated interplay of neurotransmitters and intracellular signaling cascades.

Chromatophore Expansion (Muscle Contraction)

The primary excitatory neurotransmitter responsible for the contraction of chromatophore radial muscles is L-glutamate .[5] Glutamate released from motor neurons binds to ionotropic receptors on the muscle cell membrane, primarily of the AMPA/kainate and NMDA subtypes.[5] This binding leads to depolarization of the muscle cell membrane and an influx of Ca²⁺ ions, triggering the contractile machinery.

A secondary, slower pathway for muscle contraction involves FMRFamide-related peptides (FaRPs) , which also act as excitatory neurotransmitters.[4]

Furthermore, a nitric oxide (NO)-mediated signaling pathway contributes to sustained chromatophore expansion. Glutamate activation of NMDA receptors leads to an increase in intracellular Ca²⁺, which in turn activates nitric oxide synthase (NOS). The resulting NO diffuses to soluble guanylyl cyclase (sGC), stimulating the production of cyclic GMP (cGMP). cGMP then acts on downstream effectors to maintain muscle contraction.

Chromatophore Retraction (Muscle Relaxation)

The retraction of the chromatophore is a passive process driven by the elasticity of the pigment sac, which occurs upon the relaxation of the radial muscles.[2] This relaxation is actively controlled by the neurotransmitter serotonin (B10506) (5-HT) .[5] Serotonin released from nerve terminals acts on receptors on the muscle cell membrane, initiating an intracellular signaling cascade that leads to muscle relaxation. While the specific serotonin receptor subtypes in cephalopod chromatophore muscles are not fully characterized, the downstream effects likely involve a decrease in intracellular Ca²⁺ levels and the activation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to muscle relaxation. This process is often associated with the activation of cGMP-dependent protein kinases (PKG) in other smooth muscle systems.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. clem.sch.free.fr [clem.sch.free.fr]

- 3. Cephalopod chromatophores: neurobiology and natural history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Glutamate and serotonin are endogenous in squid chromatophore nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

Xanthommatin: A Technical Guide to its Role as an Invertebrate Eye Pigment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin is a yellow-brown ommochrome pigment crucial for the coloration of invertebrate eyes.[1][2] Derived from the metabolic pathway of tryptophan, it functions primarily as a screening pigment, modulating the light that reaches the photoreceptor cells.[3][4][5] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its genetic regulation, and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. The unique properties of this compound and its biosynthetic pathway offer insights into invertebrate biology and potential applications in various scientific fields.

Introduction to this compound

This compound belongs to the ommochrome family of pigments, which are widespread in invertebrates and are responsible for a range of colors from yellow to red and brown to black.[2] These pigments are metabolites of tryptophan, formed via the kynurenine (B1673888) pathway.[2][3][4] In the compound eyes of insects and crustaceans, this compound is located in pigment cells that surround the ommatidia, the functional units of the eye.[6] Its primary role is to act as a screening pigment, absorbing stray light and preventing the scattering of photons between adjacent ommatidia, thereby enhancing visual acuity. The absence or reduction of this compound due to genetic mutations leads to altered eye colors, a phenomenon extensively studied in the fruit fly, Drosophila melanogaster.[7][8][9]

The Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the amino acid tryptophan.[10] This pathway is highly conserved among invertebrates.

Key steps in the pathway include:

-

Tryptophan to Kynurenine: The pathway initiates with the oxidation of tryptophan to N-formylkynurenine by the enzyme tryptophan-2,3-dioxygenase (TDO), followed by the conversion to kynurenine by kynurenine formamidase. In Drosophila, the vermilion gene encodes TDO.

-

Kynurenine to 3-Hydroxykynurenine: Kynurenine is then hydroxylated to form 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO). The cinnabar gene in Drosophila encodes KMO.[11]

-

Transport into Pigment Granules: 3-hydroxykynurenine, the direct precursor to this compound, is transported into pigment granules (ommochromasomes) by a heterodimeric ABC transporter complex formed by the protein products of the scarlet and white genes.[11][12][13]

-

Formation of this compound: Inside the pigment granules, two molecules of 3-hydroxykynurenine are oxidatively condensed to form this compound.[14] This final step is catalyzed by phenoxazinone synthetase.[15] The cardinal gene product is also implicated in this terminal step.[12][14] Recent studies have identified uncyclized this compound as a key intermediate in this condensation process.[11][16][17][18]

References

- 1. eje.cz [eje.cz]

- 2. Ommochrome - Wikipedia [en.wikipedia.org]

- 3. Ommochromes in invertebrates: biochemistry and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vermilion and cinnabar are involved in ommochrome pigment biosynthesis in eyes but not wings of Bicyclus anynana butterflies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pigment patterns in mutants affecting the biosynthesis of pteridines and this compound in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Interaction Between Eye Pigment Genes and Tau-Induced Neurodegeneration in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "The Problem of Terminal this compound Synthesis in Drosophila" by John P. Phillips [digitalcommons.usu.edu]

- 15. Terminal synthesis of this compound in Drosophila melanogaster. 3. Mutational pleiotropy and pigment granule association of phenoxazinone synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Uncyclized this compound is a key ommochrome intermediate in invertebrate coloration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Xanthommatin in the Animal Kingdom: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthommatin, a prominent member of the ommochrome pigment family, is a tryptophan-derived metabolite responsible for a diverse array of colors in the animal kingdom, ranging from yellows and reds to browns.[1] Primarily recognized for its role in the eye coloration of insects and crustaceans, this compound is also a key component in the dynamic camouflage systems of cephalopods and contributes to the epidermal pigmentation of spiders.[1][2] Beyond its function in coloration, emerging research highlights its significant antioxidant properties, suggesting a protective role against oxidative stress.[1][2] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in animals, details its biosynthetic pathway, and outlines key experimental protocols for its extraction and analysis.

Natural Sources and Distribution of this compound

This compound is widely distributed among invertebrates, where it is typically localized in specialized pigment-containing cells or granules.[1][2] Its presence is most notable in arthropods and molluscs.

Insects: In insects, this compound is a crucial screening pigment in the compound eyes, usually found in association with pterins in the accessory and retinula cells.[3] It is responsible for the characteristic eye colors of many species and can exist in both an oxidized (yellow-brown) and a reduced (red) form.[4] Eye color mutants in insects often exhibit altered levels of this compound.[4] Beyond the eyes, ommochromes, including this compound and its derivatives, are also found in the wings of certain butterfly species, such as the monarch butterfly (Danaus plexippus), contributing to their vibrant orange coloration.[5]

Crustaceans: Similar to insects, crustaceans utilize this compound as a screening pigment in their eyes.[2] The presence of ommochromes, including this compound, is a defining feature of their visual systems.[6]

Cephalopods: Cephalopods, such as squid, cuttlefish, and octopuses, possess remarkable camouflage abilities due to chromatophores, which are pigment-containing sacs in their skin. These chromatophores contain ommochromes, with this compound being a confirmed component, allowing for rapid changes in skin color and pattern.[7]

Spiders: In spiders, ommochromes like this compound are deposited as pigment granules within the hypodermal cells, located just beneath the cuticle, contributing to their body coloration.[1] Some spiders can even change color by altering the formation and location of these ommochrome granules.[8]

Quantitative Distribution of this compound and Related Metabolites

The concentration of this compound and its precursors can vary significantly between species and tissues. The following table summarizes quantitative data extracted from a study on housefly (Musca domestica) eyes, providing insight into the relative abundance of key metabolites in the tryptophan-to-ommochrome pathway.

| Metabolite | Retention Time (min) | [M+H]+ (m/z) | Relative Abundance in Crude Extract of Housefly Eyes |

| Tryptophan (Trp) | - | - | Detected |

| 3-Hydroxykynurenine (3-OHK) | - | - | Detected |

| Xanthurenic Acid (XA) | - | - | Detected |

| Uncyclized this compound | 6.7 | 443 | Detected |

| Decarboxylated this compound | 9.1 | 380 | Detected |

| This compound | 11.8 | 424 | Main ommatin accumulated |

Data extracted from Figon et al. (2019)[9]

Biosynthesis of this compound: The Tryptophan-Kynurenine Pathway

This compound is synthesized from the essential amino acid tryptophan through the kynurenine (B1673888) pathway, a major route for tryptophan catabolism.[10][11] The initial steps, leading to the formation of 3-hydroxykynurenine, are common in both vertebrates and invertebrates.[9]

The key steps in the biosynthesis of this compound are:

-

Tryptophan to Kynurenine: Tryptophan is oxidized to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO), which is then converted to kynurenine by kynurenine formamidase.[12]

-

Kynurenine to 3-Hydroxykynurenine: Kynurenine is hydroxylated to form 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme.[9]

-

Transport and Dimerization: 3-hydroxykynurenine is transported into specialized organelles called ommochromasomes.[9][13] Inside these granules, two molecules of 3-hydroxykynurenine undergo oxidative condensation to form an intermediate known as uncyclized this compound.[9][13]

-

Cyclization: The uncyclized this compound then undergoes an intramolecular cyclization to form the stable structure of this compound.[9][14]

This process is regulated by various enzymes, and mutations in the genes encoding these enzymes can lead to altered pigment production, as observed in many insect eye-color mutants.[15][16]

Experimental Protocols

Extraction of this compound

This protocol is a generalized procedure based on methodologies cited for extracting ommochromes from insect eyes and cephalopod chromatophores.[5]

Materials:

-

Biological tissue (e.g., insect heads, cephalopod skin)

-

Acidified methanol (B129727) (0.5% - 5% HCl in methanol, w/v)

-

Homogenization buffer (if needed for initial tissue breakdown)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Micro-pipettes

-

Fume hood

Procedure:

-

Tissue Preparation: Dissect the tissue of interest (e.g., insect heads, pieces of cephalopod skin). For cephalopod chromatophores, an initial wash with a homogenization buffer and enzymatic digestion (e.g., papain/collagenase) can help isolate the pigment sacs.

-

Extraction: Place the tissue in a microcentrifuge tube and add acidified methanol. The volume will depend on the amount of tissue, but a common starting point is 200 µL for approximately 2 mg of tissue.[5]

-

Homogenization: Vortex the sample vigorously for 10-30 seconds to facilitate cell lysis and pigment extraction.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5-15 minutes to pellet the tissue debris.[5]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, into a clean tube.

-

Repeat Extraction (Optional): To maximize the yield, the pellet can be re-extracted with fresh acidified methanol, and the supernatants can be pooled.

-

Concentration: The extract can be concentrated using a centrifugal vacuum concentrator if a higher concentration is required for subsequent analysis.[5]

Note: Perform all extraction steps in low light or using tubes wrapped in foil to prevent photodegradation of the pigments.[5]

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the separation, identification, and quantification of this compound and its derivatives.

Instrumentation:

-

HPLC system with a Diode-Array Detector (DAD)

-

Mass spectrometer (e.g., tandem MS/MS)

-

C18 reverse-phase column

Mobile Phase (Example):

-

Solvent A: 10% aqueous acetonitrile (B52724) with 0.5% formic acid

-

Solvent B: 100% acetonitrile with 0.5% formic acid

-

A linear gradient from 0-40% of solvent B in A over 60 minutes can be used for separation.[17]

Procedure:

-

Sample Preparation: The crude extract may need to be filtered or further diluted in the mobile phase before injection.

-

Injection and Separation: Inject the sample into the HPLC system. The different ommochromes and their precursors will be separated based on their polarity as they pass through the column.

-

Detection and Identification:

-

The DAD will detect compounds based on their absorbance spectra. This compound typically has an absorption maximum around 440-450 nm.

-

The mass spectrometer will determine the mass-to-charge ratio of the eluting compounds, allowing for precise identification. For example, this compound has a [M+H]+ at m/z 424.[9]

-

Tandem MS (MS/MS) can be used to fragment the molecules and obtain a characteristic fragmentation pattern, further confirming their identity.

-

-

Quantification: The concentration of this compound can be determined by comparing the peak area in the chromatogram to a standard curve generated from a purified this compound standard (if available) or by using a related compound with a known extinction coefficient.

Conclusion

This compound is a biologically significant pigment with diverse roles in animal physiology, from coloration and vision to antioxidant defense. Its biosynthesis via the well-conserved tryptophan-kynurenine pathway presents opportunities for further investigation into its regulation and potential applications. The methodologies outlined in this guide provide a foundation for researchers to extract, identify, and quantify this compound, facilitating deeper insights into its function and distribution across the animal kingdom. The ongoing research into ommochromes, including the potential for their microbial biosynthesis, opens up exciting possibilities for their use in biomaterials and other biotechnological applications.[18][19]

References

- 1. Ommochrome - Wikipedia [en.wikipedia.org]

- 2. Ommochrome | Description, Function, & Facts | Britannica [britannica.com]

- 3. eje.cz [eje.cz]

- 4. journals.biologists.com [journals.biologists.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Properties of Cephalopod Skin Ommochromes to Inhibit Free Radicals, and the Maillard Reaction and Retino-Protective Mechanisms in Cellular Models Concerning Oxidative Stress, Angiogenesis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. casas-lab.irbi.univ-tours.fr [casas-lab.irbi.univ-tours.fr]

- 9. biorxiv.org [biorxiv.org]

- 10. Oxidation of 3-hydroxykynurenine to produce this compound for eye pigmentation: a major branch pathway of tryptophan catabolism during pupal development in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. Uncyclized this compound is a key ommochrome intermediate in invertebrate coloration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. "The Problem of Terminal this compound Synthesis in Drosophila" by John P. Phillips [digitalcommons.usu.edu]

- 16. Terminal synthesis of this compound in Drosophila melanogaster. 3. Mutational pleiotropy and pigment granule association of phenoxazinone synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 18. Bacteria tweaked to produce high yields of colour-changing pigment behind octopus camouflage | Research | Chemistry World [chemistryworld.com]

- 19. bioengineer.org [bioengineer.org]

The Kynurenine Pathway: A Central Axis in Ommochrome Synthesis and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of ommochrome pigments, crucial for eye coloration and other physiological processes in many invertebrates, is intrinsically linked to the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. This technical guide provides a comprehensive overview of the biochemical cascade that transforms tryptophan into these complex pigments. It details the key enzymatic steps, intermediate metabolites, and genetic regulation of this pathway, with a particular focus on model organisms such as Drosophila melanogaster and Bombyx mori. Furthermore, this document presents quantitative data on pathway metabolites, outlines detailed experimental protocols for their analysis, and offers visualizations of the core signaling pathway and experimental workflows. Understanding the intricacies of the kynurenine pathway in ommochrome synthesis not only illuminates fundamental biological processes but also unveils potential targets for novel drug development, particularly in the context of diseases where this pathway is dysregulated.

The Kynurenine Pathway to Ommochrome Synthesis

The biosynthesis of ommochromes, such as the brown pigment xanthommatin, commences with the essential amino acid L-tryptophan.[1] This metabolic cascade, known as the kynurenine pathway, involves a series of enzymatic conversions that are tightly regulated and often tissue-specific.[2] In insects, for instance, some early steps of the pathway may occur in the fat body and Malpighian tubules, with intermediate products being transported to the eyes for the final stages of pigment synthesis.[2]

The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by tryptophan-2,3-dioxygenase (TDO) , the product of the vermilion gene in Drosophila.[3][4] Subsequently, kynurenine formamidase (KFase) hydrolyzes N-formylkynurenine to form kynurenine .[4] The next critical step is the hydroxylation of kynurenine to 3-hydroxykynurenine (3-HK) by kynurenine 3-monooxygenase (KMO) , encoded by the cinnabar gene.[4][5]

3-hydroxykynurenine is a key branching point in the pathway and serves as the direct precursor for ommochrome synthesis.[1] It is actively transported into pigment granules by a heterodimeric ABC transporter composed of the products of the scarlet and white genes.[4][6] Inside the granules, 3-hydroxykynurenine undergoes oxidative condensation to form this compound and other ommochromes. This final step is thought to be facilitated by the enzyme phenoxazinone synthetase , which is encoded by the cardinal gene.[4][5]

Quantitative Analysis of Kynurenine Pathway Metabolites

The levels of kynurenine pathway metabolites can vary significantly between wild-type organisms and those with mutations in the pathway genes. These quantitative differences are crucial for understanding the functional consequences of these mutations and for developing targeted therapeutic strategies. The following table summarizes mass spectrometry data from a study on Drosophila melanogaster, highlighting the changes in key metabolites in various mutant backgrounds.[5]

| Genotype | Kynurenine (K) | 3-Hydroxykynurenine (3-HK) | Kynurenic Acid (KYNA) | Xanthurenic Acid (XA) |

| Wild-type (+/+) | 1.00 | 1.00 | 1.00 | 1.00 |

| cn (cinnabar) | 2.50 | 0.05 | 4.50 | 0.10 |

| cd (cardinal) | 1.20 | 2.00 | 1.10 | 2.50 |

| st (scarlet) | 1.10 | 1.80 | 1.20 | 2.20 |

| cn; st | 2.80 | 0.06 | 5.00 | 0.12 |

| cn; cd | 2.60 | 0.05 | 4.80 | 0.11 |

| st; cd | 1.15 | 2.20 | 1.15 | 2.80 |

| cn; st; cd | 2.90 | 0.06 | 5.20 | 0.13 |

Table 1: Relative Abundance of Kynurenine Pathway Metabolites in Drosophila melanogaster Head Extracts. All values are normalized to the wild-type control. Data is based on findings from Hebbar et al. (2023).[5]

Experimental Protocols

Quantification of Kynurenine Pathway Metabolites using LC-MS/MS

This protocol provides a general framework for the extraction and analysis of kynurenine pathway metabolites from insect heads using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Insect heads (frozen in liquid nitrogen)

-

Acetonitrile (B52724) with 0.1% formic acid

-

Methanol (B129727) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Internal standards (e.g., deuterated tryptophan, kynurenine, etc.)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation: Homogenize 10-20 insect heads in 500 µL of ice-cold acetonitrile with 0.1% formic acid and internal standards.

-

Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Extraction: Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol with 0.1% formic acid.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for each metabolite.

Generation of Ommochrome Pathway Mutants using CRISPR/Cas9

This protocol outlines a general workflow for creating knockout mutations in ommochrome pathway genes in Drosophila melanogaster using the CRISPR/Cas9 system.

Materials:

-

Drosophila strain expressing Cas9 in the germline (e.g., nos-Cas9)

-

Plasmids for guide RNA (gRNA) expression (e.g., pCFD3)

-

Oligonucleotides for gRNA cloning

-

Microinjection setup

-

Fly food and vials

Procedure:

-

gRNA Design and Cloning: Design two gRNAs targeting a coding exon of the gene of interest. Clone the gRNAs into the expression plasmid.

-

Embryo Injection: Inject the gRNA plasmids into pre-blastoderm embryos of the Cas9-expressing fly line.

-

Screening: Cross the injected flies (G0) to a balancer stock. Screen the F1 progeny for the desired eye color phenotype.

-

Verification: Extract genomic DNA from mutant flies and sequence the target locus to confirm the presence of an indel mutation.

Ommochrome Pigment Extraction and Quantification

This protocol describes a method for extracting and quantifying ommochrome pigments from insect eyes.[7]

Materials:

-

Insect heads

-

Acidified methanol (e.g., methanol with 1% HCl)

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize insect heads in acidified methanol and incubate in the dark for 24-48 hours at 4°C.

-

Clarification: Centrifuge the homogenate and collect the supernatant containing the pigments.

-

Precipitation: Neutralize the supernatant with ammonium hydroxide to precipitate the ommochromes.

-

Purification: Wash the pigment pellet with water and re-dissolve in acidified methanol.

-

Quantification: Measure the absorbance of the solution at the characteristic wavelength for this compound (around 440-450 nm).

Kynurenine 3-Monooxygenase (KMO) Enzyme Assay

This protocol provides a method to measure the activity of KMO in insect microsomal preparations.[8]

Materials:

-

Insect microsomes (prepared from fat body or other relevant tissues)

-

L-kynurenine (substrate)

-

NADPH (cofactor)

-

HEPES buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, NADPH, and HEPES buffer.

-

Initiation: Start the reaction by adding L-kynurenine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant for the production of 3-hydroxykynurenine using LC-MS/MS.

Experimental and Logical Workflows

Visualizing the experimental process can aid in the design and execution of research projects focused on the kynurenine pathway and ommochrome synthesis.

Implications for Drug Development

The kynurenine pathway is not only crucial for invertebrate pigmentation but is also a key metabolic route in mammals, with its dysregulation implicated in a range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The enzymes of this pathway, therefore, represent promising targets for therapeutic intervention. For instance, inhibitors of KMO are being investigated for their potential to reduce the production of the neurotoxic metabolite 3-hydroxykynurenine and increase the levels of the neuroprotective kynurenic acid. A thorough understanding of the kynurenine pathway's role in diverse biological contexts, including ommochrome synthesis, can provide valuable insights for the design and development of novel drugs targeting this critical metabolic axis.

References

- 1. The Kynurenine Pathway Modulates Neurodegeneration in a Drosophila Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Beyond the eye: Kynurenine pathway impairment causes midgut homeostasis dysfunction and survival and reproductive costs in blood-feeding mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the Kynurenine pathway or sequestering toxic 3-hydroxykynurenine protects the retina from light-induced damage in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Bombyx Red Egg Gene Reveals Involvement of a Novel Transporter Family Gene in Late Steps of the Insect Ommochrome Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 8. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Phenoxazinone Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazinone pigments are a diverse class of heterocyclic compounds characterized by the 2-aminophenoxazin-3-one scaffold. Found widely in nature, they are the chromophores responsible for the coloration of various fungi, lichens, and bacteria, with notable examples including cinnabarinic acid and actinomycin (B1170597) D.[1] Beyond their role as natural colorants, these pigments have garnered significant attention in the pharmaceutical and medical fields due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] A cornerstone of their therapeutic potential is their remarkable capacity as antioxidants. Phenoxazines are recognized as potent radical-trapping antioxidants (RTAs), capable of inhibiting autoxidation and ferroptosis (an iron-dependent form of oxidative cell death) by effectively scavenging lipid radicals.[3] This guide provides an in-depth technical overview of the antioxidant mechanisms, quantitative activity, and relevant experimental protocols associated with phenoxazinone pigments.

Mechanism of Antioxidant Action: Radical Trapping

The primary antioxidant mechanism of phenoxazinone pigments and their parent scaffold, phenoxazine (B87303), is direct radical trapping through a hydrogen atom transfer (HAT) process. Their efficacy relies on a delicate balance between rapid H-atom transfer kinetics and stability to one-electron oxidation.[4]

The key features of this mechanism are:

-

The N-H Bond : The hydrogen atom on the nitrogen within the central phenoxazine ring is the primary hydrogen donor. The N-H bond dissociation enthalpy (BDE) is a critical parameter; a lower BDE facilitates easier hydrogen donation to a radical species.[3][4]

-

Radical Stabilization : Upon donating the hydrogen atom, the resulting phenoxazinyl radical is highly stabilized by resonance. The bridging oxygen atom plays a dual role, acting as a π-electron donor to stabilize the aminyl radical and a σ-electron acceptor to destabilize the corresponding radical cation, contributing to the compound's overall stability and preventing it from becoming a pro-oxidant.[4]

-

Chain-Breaking Action : In the context of lipid peroxidation, a phenoxazine molecule (PXH) can donate its hydrogen atom to a lipid peroxyl radical (LOO•), terminating the propagation of the oxidative chain reaction. This action prevents damage to cell membranes and other lipid-containing structures.[3]

Quantitative Antioxidant Activity

The antioxidant capacity of phenoxazine derivatives has been quantified using various assays. The data below highlights their exceptional reactivity, with some derivatives showing the highest reactivity of any radical-trapping antioxidant ever reported.[4]

| Compound/Pigment Class | Assay Type | Metric | Value | Reference |

| 3,7-(OMe)₂-phenoxazine | Inhibited Styrene Autoxidation | kᵢₙₕ (M⁻¹s⁻¹) | 6.6 x 10⁸ | [4] |

| 3,7-(OMe)₂-phenoxazine | Calculated | N-H BDE (kcal mol⁻¹) | 71.8 | [4] |

| Unsubstituted Phenoxazine | Inhibited Styrene Autoxidation | kᵢₙₕ (M⁻¹s⁻¹) | 2.1 x 10⁷ | [4] |

| Unsubstituted Phenoxazine | Calculated | N-H BDE (kcal mol⁻¹) | 74.3 | [4] |

| 3-CN,7-NO₂-phenoxazine | Inhibited Styrene Autoxidation | kᵢₙₕ (M⁻¹s⁻¹) | 4.5 x 10⁶ | [4] |

| 3-CN,7-NO₂-phenoxazine | Calculated | N-H BDE (kcal mol⁻¹) | 77.4 | [4] |

| Monascus Yellow Pigment (New) | DPPH Scavenging | IC₅₀ (mg/mL) | 0.062 | [5] |

| Monascus Yellow Pigment (New) | Superoxide Anion Scavenging | IC₅₀ (mg/mL) | 0.376 | [5] |

| Monascus Yellow Pigment (New) | Cellular Antioxidant Assay (CAA) | Quercetin Equivalent (µM) | 7.23 | [5] |

| Monascuspiloin | DPPH Scavenging | IC₅₀ (mg/mL) | 0.080 | [5] |

| Monascuspiloin | Superoxide Anion Scavenging | IC₅₀ (mg/mL) | 0.548 | [5] |

Impact on Cellular Oxidative Stress

By directly scavenging reactive oxygen species (ROS), phenoxazinone pigments play a critical protective role at the cellular level. Uncontrolled ROS can inflict significant damage upon essential macromolecules, leading to lipid peroxidation, protein carbonylation, and DNA mutations, which are hallmarks of numerous pathologies. The potent radical-trapping ability of phenoxazinones helps mitigate this damage, thereby reducing overall cellular oxidative stress and maintaining redox homeostasis.

Experimental Protocols for Antioxidant Assessment

Standardized assays are crucial for quantifying and comparing the antioxidant activity of phenoxazinone pigments. The following sections detail the methodologies for three common in vitro assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

-

Reagent Preparation : Prepare a working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).

-

Sample Preparation : Dissolve the phenoxazinone pigment in the same solvent to create a series of concentrations.

-

Reaction : Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL) in a 96-well plate or cuvette. A blank containing only the solvent instead of the sample is also prepared.

-

Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer or plate reader.

-

Calculation : The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. It is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

-

Radical Generation : Generate the ABTS•⁺ radical cation by reacting an aqueous ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Reagent Preparation : Dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (~734 nm).

-

Sample Preparation : Prepare serial dilutions of the phenoxazinone pigment.

-

Reaction : Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate.

-

Incubation : Incubate the mixture for a specific time (e.g., 5-6 minutes) at room temperature.

-

Measurement : Read the absorbance at 734 nm.

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Methodology:

-

Reagent Preparation : Prepare the FRAP working reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample Preparation : Prepare dilutions of the phenoxazinone pigment. A standard curve is typically generated using a known antioxidant like FeSO₄·7H₂O or ascorbic acid.

-

Reaction : Add a small aliquot of the sample (e.g., 10 µL) to a pre-warmed aliquot of the FRAP working reagent (e.g., 220 µL) in a 96-well plate.

-

Incubation : Incubate the reaction mixture for a defined period (e.g., 4 to 30 minutes) at 37°C.

-

Measurement : Measure the absorbance of the blue-colored complex at its maximum wavelength (~593 nm).

-

Calculation : The change in absorbance is compared to the standard curve, and the results are expressed as µM of Fe(II) equivalents or equivalents of the standard used.

Conclusion and Future Directions

Phenoxazinone pigments represent a class of highly effective radical-trapping antioxidants. Their unique chemical structure allows for efficient hydrogen atom donation and the formation of a stabilized radical, making them potent inhibitors of oxidative processes like lipid peroxidation. The quantitative data available underscores their potential, with some derivatives exhibiting reactivity that surpasses many well-known antioxidants. For researchers in drug development, the ability of these compounds to mitigate cellular oxidative stress is a promising avenue for designing novel therapeutics for diseases with an underlying oxidative etiology. Future research should focus on elucidating the structure-activity relationships of a wider range of natural and synthetic phenoxazinones, exploring their bioavailability and metabolic stability, and investigating their potential to modulate key cellular redox signaling pathways in vivo.

References

- 1. The antioxidant responsive element. Activation by oxidative stress and identification of the DNA consensus sequence required for functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Whitepaper: Xanthommatin's Function as a Light-Filtering Compound in Compound Eyes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary